2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a fluorophenyl group at the 2-position and a methyl group at the 5-position of the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate fluorinated aromatic aldehydes or ketones. One common method involves the use of 2-aminopyridine and 2-fluorobenzaldehyde in the presence of a base such as sodium carbonate under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis approach, which involves the use of acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions. This method offers high yields and operational simplicity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
Scientific Research Applications
2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it selectively binds to metal ions, leading to changes in its fluorescence properties. This interaction is facilitated by the imidazo[1,2-a]pyridine core, which provides a suitable binding site for metal ions .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the fluorine substituent, which affects its reactivity and binding properties.
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine: Contains a bromine atom, which can influence its chemical reactivity and biological activity.
Uniqueness
2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its potential as a fluorescent probe and pharmacologically active compound. The fluorine atom’s strong electron-withdrawing effect can also influence the compound’s reactivity and stability, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C14H11FN2 |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2/c1-10-5-4-8-14-16-13(9-17(10)14)11-6-2-3-7-12(11)15/h2-9H,1H3 |
InChI Key |
QSZGWBSLYLOJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=CC=C3F |
Origin of Product |
United States |
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